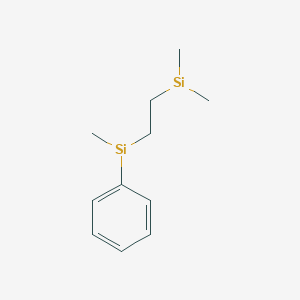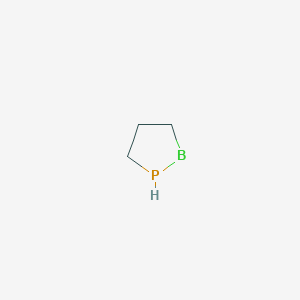![molecular formula C10H19ClO3 B15163298 Ethyl [(6-chlorohexyl)oxy]acetate CAS No. 143165-50-8](/img/structure/B15163298.png)
Ethyl [(6-chlorohexyl)oxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [(6-chlorohexyl)oxy]acetate is an organic compound with the molecular formula C10H19ClO3 It is a derivative of acetic acid and features a chlorohexyl group attached to an ethoxyacetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(6-chlorohexyl)oxy]acetate typically involves the reaction of 6-chlorohexanol with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 6-chlorohexanol is replaced by the ethoxyacetate group.
Reaction Conditions:
Reagents: 6-chlorohexanol, ethyl bromoacetate, sodium hydride or potassium carbonate
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Ethyl [(6-chlorohexyl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents like ethanol or methanol
Major Products Formed
Oxidation: Formation of 6-chlorohexanoic acid or 6-chlorohexanal
Reduction: Formation of 6-chlorohexanol
Substitution: Formation of 6-aminohexyl acetate or 6-thiohexyl acetate
科学的研究の応用
Ethyl [(6-chlorohexyl)oxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl [(6-chlorohexyl)oxy]acetate depends on its specific application. In general, the compound can interact with biological molecules through its functional groups, leading to various biochemical effects. The chloro group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis to release active metabolites.
類似化合物との比較
Ethyl [(6-chlorohexyl)oxy]acetate can be compared with other similar compounds such as:
Ethyl chloroacetate: Similar ester structure but lacks the chlorohexyl group.
6-chlorohexanol: Contains the chlorohexyl group but lacks the ester functionality.
Ethyl bromoacetate: Similar ester structure but contains a bromo group instead of a chloro group.
特性
CAS番号 |
143165-50-8 |
|---|---|
分子式 |
C10H19ClO3 |
分子量 |
222.71 g/mol |
IUPAC名 |
ethyl 2-(6-chlorohexoxy)acetate |
InChI |
InChI=1S/C10H19ClO3/c1-2-14-10(12)9-13-8-6-4-3-5-7-11/h2-9H2,1H3 |
InChIキー |
AVRKFBSWMUDISA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)COCCCCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene](/img/structure/B15163218.png)
![Propanoic acid, 3-[bis(1-methylethyl)phosphino]-, methyl ester](/img/structure/B15163219.png)
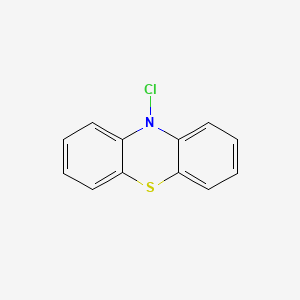
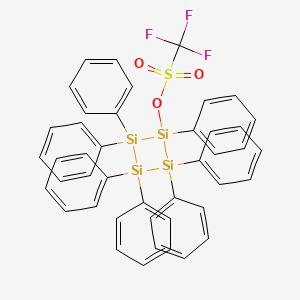
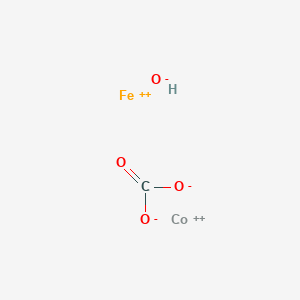
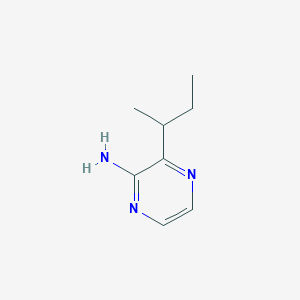

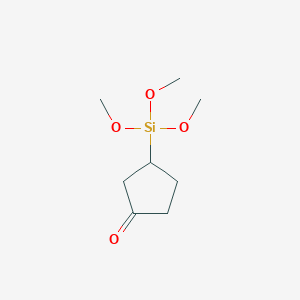
![3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B15163267.png)
